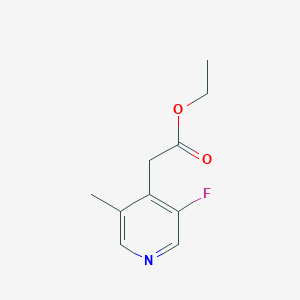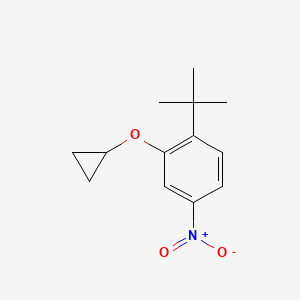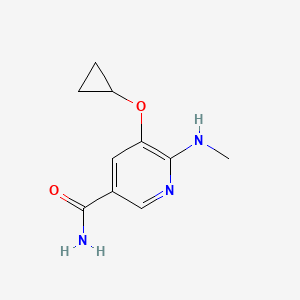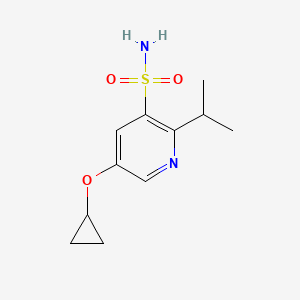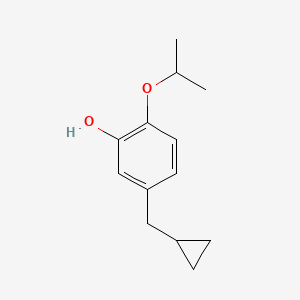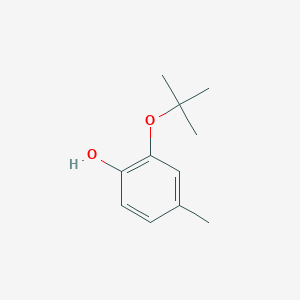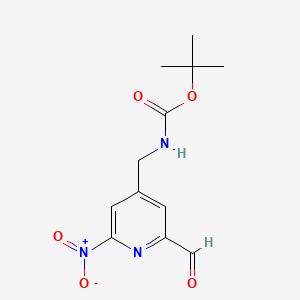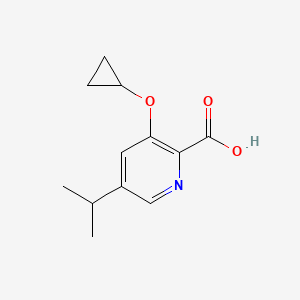
3-Cyclopropoxy-5-isopropylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropylpicolinic acid is an organic compound with the molecular formula C12H15NO3. It features a picolinic acid core substituted with cyclopropoxy and isopropyl groups. This compound is notable for its unique structural properties, which include a three-membered cyclopropane ring and a pyridine ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-isopropylpicolinic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of a picolinic acid derivative with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group. Subsequent alkylation with isopropyl halides can be performed to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available picolinic acid. The process includes:
Cyclopropanation: Using cyclopropyl bromide and a base such as sodium hydride.
Alkylation: Introducing the isopropyl group using isopropyl halide in the presence of a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-5-isopropylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the aromatic ring.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyclopropoxy or isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to partially hydrogenated derivatives .
Scientific Research Applications
3-Cyclopropoxy-5-isopropylpicolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropylpicolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The cyclopropoxy and isopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or modulate receptor function by binding to allosteric sites .
Comparison with Similar Compounds
- 3-Cyclopropoxy-5-methylpicolinic acid
- 3-Cyclopropoxy-5-ethylpicolinic acid
- 3-Cyclopropoxy-5-propylpicolinic acid
Comparison: Compared to its analogs, 3-Cyclopropoxy-5-isopropylpicolinic acid exhibits unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropoxy group also imparts distinct steric and electronic effects, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)8-5-10(16-9-3-4-9)11(12(14)15)13-6-8/h5-7,9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
HPTSSCXUFBVFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


